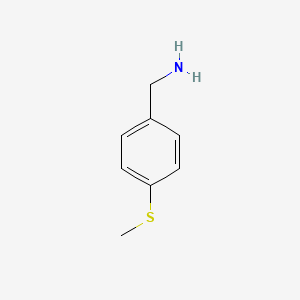

4-(Methylthio)benzylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMPBXFNKYJNIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50375013 | |

| Record name | 4-(methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83171-39-5 | |

| Record name | 4-(methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50375013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Methylthio)benzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(Methylthio)benzylamine CAS number and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Methylthio)benzylamine, including its chemical and physical properties, safety information, a representative synthesis protocol, and its potential applications in research and drug development.

Chemical Identity and Properties

This compound, with the CAS number 83171-39-5 , is an organic compound featuring a benzylamine core substituted with a methylthio group at the para position.[1][][3]

Identifiers and Structure

| Identifier | Value |

| CAS Number | 83171-39-5[1] |

| Molecular Formula | C₈H₁₁NS |

| IUPAC Name | (4-methylsulfanylphenyl)methanamine[] |

| Synonyms | 4-Methylsulfanyl-benzylamine, 1-[4-(methylthio)phenyl]methanamine[] |

| InChI Key | SBMPBXFNKYJNIC-UHFFFAOYSA-N[] |

| SMILES | CSc1ccc(CN)cc1 |

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value |

| Molecular Weight | 153.24 g/mol |

| Physical Form | Solid |

| Density | 1.1 g/cm³[] |

| Predicted XlogP | 1.3[4] |

Safety and Handling

This compound is classified as harmful if swallowed. Standard laboratory safety protocols should be followed when handling this compound.

GHS Hazard Information

| Category | Information |

| Pictogram | GHS07 |

| Signal Word | Warning |

| Hazard Statement | H302: Harmful if swallowed |

| Hazard Class | Acute Toxicity 4 (Oral) |

| Storage Class | 11: Combustible Solids |

Personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area.

Experimental Protocols

Benzylamine derivatives are commonly synthesized via reductive amination of the corresponding aldehyde.[5] The following is a detailed, representative protocol for the synthesis of this compound.

Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 4-(methylthio)benzaldehyde using a reducing agent such as sodium borohydride.[6]

Materials:

-

4-(methylthio)benzaldehyde

-

Ammonia solution (e.g., 7N in Methanol) or Ammonium Acetate

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for work-up and purification (e.g., separatory funnel, rotary evaporator)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.

-

Add an excess of the ammonia source (e.g., 7N ammonia in methanol, 5-10 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the reducing agent (e.g., sodium borohydride, 1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains low.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours or until TLC indicates the consumption of the imine intermediate.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Applications in Research and Drug Development

The benzylamine scaffold is a key structural motif in many biologically active compounds and pharmaceuticals.[7][8] Derivatives are explored for a range of therapeutic applications, including antimicrobial and anticancer agents.[5][9][10]

Role as a Bioactive Scaffold

Benzylamine derivatives have been synthesized and evaluated for various biological activities:

-

Anticancer Activity : Certain benzylamine derivatives of 4'-O-demethylepipodophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II, an important target in cancer therapy.[9]

-

Antimicrobial Activity : Novel benzylamines have been synthesized and tested for their antimycotic (antifungal) activity against pathogenic Candida species.[5] N-methylthio-β-lactams, which contain a related structural feature, have demonstrated both antibacterial and antioxidant properties.[11]

-

Enzyme Inhibition : Besides topoisomerase, benzylamine derivatives act as monoamine oxidase inhibitors (MAOIs).[7]

The presence of the methylthio group can modulate a compound's lipophilicity, metabolic stability, and receptor-binding interactions, making this compound a valuable building block for creating new chemical entities with potentially enhanced or novel biological activities.

Metabolic Pathways and Bioactivation

In vivo, benzylamine undergoes extensive metabolism.[12] Understanding its metabolic fate is crucial for drug development to predict efficacy, toxicity, and pharmacokinetics. The primary metabolic pathways for benzylamine include oxidative deamination and conjugation.[7][12]

-

Oxidative Metabolism : Cytochrome P450 (P450) enzymes can metabolize benzylamine. This can lead to the formation of reactive intermediates. For instance, benzylamine can be converted to benzamide, which can then be metabolized to an epoxide.[12] Oxidative deamination by monoamine oxidase B (MAO-B) converts benzylamine to benzaldehyde.[7]

-

Conjugation : Reactive intermediates or metabolites can be detoxified through conjugation with endogenous molecules like glutathione (GSH).[12] The formation of various glutathione adducts of benzylamine has been observed in vivo, indicating the compound is bioactivated to a number of reactive species.[12]

References

- 1. This compound | 83171-39-5 [chemicalbook.com]

- 3. chem-gold.com [chem-gold.com]

- 4. PubChemLite - this compound (C8H11NS) [pubchemlite.lcsb.uni.lu]

- 5. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Benzylamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Antitumor agents. 120. New 4-substituted benzylamine and benzyl ether derivatives of 4'-O-demethylepipodophyllotoxin as potent inhibitors of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 11. Monocyclic β-lactams as antibacterial agents: facing antioxidant activity of N-methylthio-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Methylthio)benzylamine: Molecular Structure, Properties, and Synthetic Approach

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(Methylthio)benzylamine. While detailed experimental data for this specific compound is limited in publicly available literature, this document compiles existing information and presents a putative synthetic protocol based on established chemical principles. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Properties of this compound

This compound, a substituted benzylamine derivative, possesses a unique combination of a benzylamine core and a methylthio substituent. These structural features are of interest in medicinal chemistry due to the diverse biological activities associated with both moieties. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NS | [1][2] |

| Molecular Weight | 153.24 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES String | CSc1ccc(CN)cc1 | [1][2] |

| InChI Key | SBMPBXFNKYJNIC-UHFFFAOYSA-N | [1][2] |

Molecular Structure

The molecular structure of this compound consists of a benzylamine core with a methylthio group (-SCH₃) substituted at the para-position (position 4) of the benzene ring.

Caption: Molecular structure of this compound.

Experimental Protocols

Due to the limited availability of specific experimental protocols for this compound in the literature, the following sections provide detailed, generalized methodologies for its synthesis and characterization based on well-established organic chemistry principles, particularly reductive amination.

Synthesis of this compound via Reductive Amination

A plausible and efficient method for the synthesis of this compound is the reductive amination of 4-(methylthio)benzaldehyde.[3][4] This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source (ammonia), followed by its reduction to the corresponding amine.

Materials:

-

4-(Methylthio)benzaldehyde

-

Ammonium acetate or aqueous ammonia

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)[4]

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-(methylthio)benzaldehyde (1.0 eq) in methanol. Add a source of ammonia, such as ammonium acetate (2-3 eq) or a solution of ammonia in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) or sodium cyanoborohydride (1.2-1.5 eq) portion-wise to the stirred solution.[4] Allow the reaction to slowly warm to room temperature and continue stirring for an additional 3-4 hours or until the reaction is complete as indicated by TLC.

-

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane or ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) or by vacuum distillation.[5]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR Spectroscopy: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons (typically in the range of δ 7.0-7.5 ppm), a singlet for the benzylic methylene protons (-CH₂-), a singlet for the methylthio protons (-SCH₃), and a broad singlet for the amine protons (-NH₂).

-

¹³C NMR Spectroscopy: A ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Characteristic signals for the aromatic carbons, the benzylic carbon, and the methylthio carbon would be expected.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the elemental composition of the synthesized compound. The expected [M+H]⁺ ion for C₈H₁₁NS would be approximately 154.0685 m/z.[2]

Logical Workflow for Synthesis and Characterization

As specific signaling pathway information for this compound is not available, the following diagram illustrates a logical workflow for its synthesis, purification, and characterization, which is a fundamental process in drug discovery and development.

Caption: Logical workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are scarce, the benzylamine scaffold is a common motif in many biologically active compounds. The presence of an electron-donating methylthio group could influence its pharmacokinetic and pharmacodynamic properties.[6] For instance, related benzylamine derivatives have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor ligands.[7] The methylthio group itself is present in some bioactive molecules and can be a site of metabolism.[8] Further research is warranted to explore the potential biological activities of this compound, for which the synthetic and analytical protocols outlined in this guide provide a foundational framework.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. PubChemLite - this compound (C8H11NS) [pubchemlite.lcsb.uni.lu]

- 3. ias.ac.in [ias.ac.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Fluorinated phenylcyclopropylamines. Part 5: Effects of electron withdrawing or donating aryl substituents on the inhibition of monoamine oxidases A and B by 2-aryl-2-fluoro-cyclopropylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 4-(Methylthio)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-(Methylthio)benzylamine, a compound of interest in various research and development sectors. This document consolidates available data, presents it in a structured format, and outlines the experimental methodologies for the determination of these properties, aiming to equip researchers with the foundational knowledge required for its application.

Core Physical Properties

This compound, with the empirical formula C₈H₁₁NS, is an aromatic amine containing a methylthio group. Its physical characteristics are crucial for its handling, formulation, and application in experimental settings.

Data Summary

A compilation of the key physical properties of this compound is presented in the table below for easy reference and comparison.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₈H₁₁NS | |

| Molecular Weight | 153.24 g/mol | [1] |

| Physical Form | Solid | [1] |

| Boiling Point | 144-149 °C at 6 Torr; 114 °C | [2] |

| Density | 1.1 g/cm³ | [2] |

| Predicted pKa | 9.13 ± 0.10 | [2] |

Note: Conflicting data exists regarding the physical state at room temperature, with one source describing it as a liquid.[2] Further experimental verification is recommended.

Experimental Protocols

The determination of the physical properties of this compound follows standard laboratory procedures for organic compounds. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which a crystalline solid transitions to a liquid state is its melting point. Pure compounds typically exhibit a sharp melting range (0.5-1.0 °C).

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystalline solid using a mortar and pestle.

-

Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to obtain an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has liquefied (the end of the melting range).

Boiling Point Determination

The boiling point is determined at a specific pressure due to its dependence on ambient pressure.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Apparatus:

-

Small-scale distillation apparatus or a Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating mantle or oil bath

Procedure (Micro-scale using a Thiele tube):

-

Place a small amount of this compound into a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer using a rubber band or wire.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating when a steady stream of bubbles is observed.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions and formulations.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Analytical balance

Procedure (Qualitative):

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a series of test tubes.

-

To each test tube, add a specific volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, methanol, acetone, diethyl ether).

-

Agitate the mixture vigorously using a vortex mixer or by stirring for a set period.

-

Visually observe whether the solid has completely dissolved.

-

Record the substance as soluble, partially soluble, or insoluble in each solvent at a given temperature (typically room temperature).

Procedure (Quantitative):

-

Prepare a saturated solution of this compound in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and allowing it to equilibrate with stirring for an extended period.

-

Carefully separate a known volume of the clear, saturated solution from the undissolved solid.

-

Evaporate the solvent from the known volume of the solution.

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of g/100 mL or other appropriate units.

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for characterizing the physical properties of this compound.

Caption: Workflow for the determination of key physical properties.

Caption: Decision tree for systematic solubility testing.

References

4-(Methylthio)benzylamine chemical formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylthio)benzylamine, a benzylamine derivative of interest in chemical synthesis and potentially in drug discovery. The document details its chemical identity, physicochemical properties, a plausible experimental protocol for its synthesis, and a summary of the known biological context of related benzylamine compounds. This guide is intended to serve as a foundational resource for researchers utilizing or investigating this compound.

Chemical Identity and Properties

This compound, also known by its IUPAC name (4-methylsulfanylphenyl)methanamine, is a sulfur-containing aromatic amine.[] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₁NS | [2] |

| IUPAC Name | (4-methylsulfanylphenyl)methanamine | [] |

| Molecular Weight | 153.24 g/mol | [2] |

| CAS Number | 83171-39-5 | [] |

| Physical Form | Solid | [2] |

| Density | 1.1 g/cm³ |

Synthesis

Experimental Protocol: Reduction of 4-(Methylthio)benzonitrile

This protocol outlines a plausible method for the synthesis of this compound via the reduction of 4-(methylthio)benzonitrile using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Materials:

-

4-(Methylthio)benzonitrile

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and a hydrogen source

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Standard glassware for organic synthesis under inert atmosphere

Procedure (Conceptual):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, a solution of 4-(methylthio)benzonitrile in an anhydrous solvent (e.g., THF) is prepared.

-

Reduction:

-

Using LiAlH₄: A solution of LiAlH₄ in THF is slowly added to the nitrile solution at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC).

-

Using Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate), and a catalytic amount of Pd/C is added. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

-

-

Work-up:

-

For LiAlH₄ reduction: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solid is filtered off, and the organic layer is separated.

-

For catalytic hydrogenation: The catalyst is removed by filtration through Celite.

-

-

Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the expected NMR signals can be predicted based on the analysis of similar structures.[3][4][5]

-

¹H NMR:

-

A singlet for the methyl protons (-SCH₃) around 2.4-2.5 ppm.

-

A singlet for the benzylic protons (-CH₂NH₂) around 3.8-4.0 ppm.

-

A pair of doublets in the aromatic region (around 7.2-7.4 ppm) corresponding to the ortho and meta protons of the para-substituted benzene ring.

-

A broad singlet for the amine protons (-NH₂), the chemical shift of which can vary.

-

-

¹³C NMR:

-

A signal for the methyl carbon (-SCH₃) around 15-20 ppm.

-

A signal for the benzylic carbon (-CH₂NH₂) around 45-50 ppm.

-

Four signals in the aromatic region corresponding to the substituted and unsubstituted carbons of the benzene ring.

-

Biological and Research Context

The benzylamine scaffold is a common motif in a variety of biologically active compounds.[6][7] Derivatives of benzylamine have been investigated for a wide range of applications, including:

-

Pharmaceuticals: As building blocks for active pharmaceutical ingredients (APIs), including antifungal and antibacterial agents.[6][8]

-

Agriculture: In the synthesis of pesticides, herbicides, and fungicides.[6]

While specific biological activities for this compound are not extensively documented, its structural similarity to other bioactive benzylamines suggests it could be a valuable intermediate or a candidate for screening in drug discovery programs. For instance, various substituted benzylamines have been synthesized and evaluated for their antimycotic and anti-mycobacterium tuberculosis activities.[9][10]

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates a logical workflow for the synthesis of this compound and its potential subsequent derivatization, a common practice in drug discovery and development.

Caption: A logical workflow for the synthesis and potential derivatization of this compound.

References

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 8. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 10. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Analysis of 4-(Methylthio)benzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectral Data

The spectral data presented below has been predicted based on the analysis of structurally related compounds, including 4-(methylthio)benzaldehyde, benzylamine, and other substituted aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for 4-(Methylthio)benzylamine are summarized in the tables below.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.25 | Doublet | 2H | Ar-H (ortho to CH₂NH₂) |

| ~7.20 | Doublet | 2H | Ar-H (ortho to SCH₃) |

| ~3.75 | Singlet | 2H | -CH₂NH₂ |

| ~2.45 | Singlet | 3H | -SCH₃ |

| ~1.5 (variable) | Broad Singlet | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~142 | Ar-C (quaternary, attached to CH₂NH₂) |

| ~137 | Ar-C (quaternary, attached to SCH₃) |

| ~129 | Ar-CH (ortho to CH₂NH₂) |

| ~126 | Ar-CH (ortho to SCH₃) |

| ~46 | -CH₂NH₂ |

| ~16 | -SCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2960 | Medium | Aliphatic C-H stretch (-CH₂- and -CH₃) |

| ~1600 | Medium | N-H bend (scissoring) |

| 1450-1500 | Strong | Aromatic C=C stretch |

| ~1050 | Medium | C-N stretch |

| ~600-700 | Strong | C-S stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for this compound are presented below.

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data for this compound

| m/z | Predicted Fragment |

| 153 | [M]⁺ (Molecular Ion) |

| 136 | [M-NH₃]⁺ |

| 122 | [M-CH₂NH₂]⁺ |

| 107 | [C₇H₇S]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Predicted collision cross-section data for various adducts of this compound further support its characterization.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of spectral data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent) equipped with a 5 mm broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent) equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer (e.g., Agilent GC-MS system).

Sample Introduction:

-

For a GC-MS system, dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph for separation and subsequent introduction into the mass spectrometer.

EI-MS Acquisition:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 1000-2000 amu/s.

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

-

Identify the molecular ion peak and major fragment ions.

-

Compare the fragmentation pattern with known fragmentation mechanisms for similar compounds. The NIST Mass Spectrometry Data Center is a valuable resource for this purpose.[2]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

References

Solubility and stability of 4-(Methylthio)benzylamine

An In-depth Technical Guide to the Solubility and Stability of 4-(Methylthio)benzylamine

Introduction

This compound is an organic compound featuring a benzylamine core substituted with a methylthio (-SCH₃) group at the para-position of the benzene ring. Its chemical structure, containing a basic primary amine and an oxidizable thioether group, dictates its physicochemical properties, making it a subject of interest for researchers in chemical synthesis and drug discovery. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, based on established chemical principles and standard analytical methodologies.

Compound Identity

| Property | Value | Reference |

|---|---|---|

| Chemical Name | This compound | [1][2] |

| CAS Number | 83171-39-5 | [2] |

| Molecular Formula | C₈H₁₁NS | [1][2] |

| Molecular Weight | 153.24 g/mol | [1][2] |

| Physical Form | Solid |[1] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented in publicly available literature. However, its solubility can be reliably predicted based on the general principles of amine chemistry. Amines with more than four carbon atoms tend to have limited solubility in water.[3] As a primary amine, this compound is basic and will react with acids to form ammonium salts, which are significantly more water-soluble.[3][4]

Table 1: Predicted Solubility of this compound

| Solvent | Solubility Class | Rationale |

|---|---|---|

| Water | Low to Insoluble | The molecule contains an eight-carbon hydrophobic backbone, which generally limits aqueous solubility.[3][5] |

| Aqueous Acid (e.g., 0.1 M HCl) | Soluble | The basic amine group is protonated to form a water-soluble ammonium salt.[4][5][6] |

| Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethanol) | Soluble | Amines are typically soluble in common organic solvents due to favorable intermolecular forces.[3] |

Experimental Protocol: Qualitative Solubility Assessment

This protocol describes a general method for determining the qualitative solubility of an amine like this compound in various solvents.[3][4][6]

Materials:

-

This compound

-

Test tubes and rack

-

Glass stirring rods

-

Solvents: Deionized Water, 5% HCl (aq), 5% NaOH (aq), Ethanol, Dichloromethane

-

pH indicator paper

-

Spatula and weighing balance

Procedure:

-

Preparation: Label five clean, dry test tubes for each solvent.

-

Sample Addition: Add approximately 25 mg of this compound to each test tube.

-

Solvent Addition: Add 0.5 mL of the respective solvent to each tube.

-

Mixing: Vigorously mix the contents of each tube using a clean glass stirring rod or by tapping the tube for 1-2 minutes.

-

Observation: Visually inspect each tube for the presence of undissolved solid. Record the compound as "Soluble," "Partially Soluble," or "Insoluble."

-

pH Measurement (Aqueous Solutions): For the tubes containing deionized water, 5% HCl, and 5% NaOH, use a clean glass rod to transfer a drop of the solution to a strip of pH paper. Record the pH and compare it to a control measurement of the solvent alone.[6] An increase in pH in the water sample is indicative of a basic amine.[6]

-

Acidification/Basification: To the tube with 5% NaOH where the compound may be insoluble, add 5% HCl dropwise until the solution is acidic. Observe for any dissolution, which would indicate salt formation.

Stability Profile

Specific stability-indicating studies for this compound are not readily found in the literature. However, its stability can be inferred from its structure, which contains functional groups known to be susceptible to degradation: a primary benzylamine and a thioether. Forced degradation studies are the standard approach to identify likely degradation pathways and validate analytical methods.[7]

Potential Degradation Pathways:

-

Oxidation: The thioether (methylthio) group is susceptible to oxidation, which would yield the corresponding sulfoxide and, under harsher conditions, the sulfone.[7][8] The primary amine is also prone to oxidation, potentially forming N-oxides or hydroxylamines.[7][8]

-

Hydrolysis/Chlorination: In the presence of chlorine, benzylamines are known to degrade. The reaction involves chlorine transfer to the nitrogen, followed by elimination to form an imine, which then hydrolyzes to yield benzaldehyde and ammonia.[9]

-

Photolysis: Exposure to light, particularly UV light, can induce degradation of aromatic compounds.

-

Thermal Degradation: High temperatures can lead to decomposition.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study based on ICH guidelines to assess the intrinsic stability of a molecule like this compound.[10] The goal is to achieve 5-20% degradation to ensure that the degradation products are representative and can be adequately characterized.[10]

Materials:

-

This compound

-

Stock solution of the compound in a suitable solvent (e.g., Acetonitrile/Water)

-

Stress agents: 0.1 M HCl, 0.1 M NaOH, 3-30% Hydrogen Peroxide (H₂O₂)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/DAD)

-

pH meter, volumetric flasks

Procedure:

-

Acid Hydrolysis: Mix the compound's stock solution with 0.1 M HCl. Heat at 60°C for a specified duration (e.g., 30 minutes to several hours), taking samples at various time points.[8] Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Heat at 60°C, taking samples at time points.[8] Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (start with 3%) at room temperature. Monitor the reaction over time. If no degradation occurs, the concentration of H₂O₂ or temperature can be increased.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60-80°C) for a period of up to 14 days.[8]

-

Photolytic Degradation: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a validated, stability-indicating HPLC method. The method must be able to separate the intact parent compound from all process impurities and degradation products.[8]

Table 2: Standard Conditions for Forced Degradation Studies

| Stress Condition | Typical Parameters | Purpose | Reference |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 60°C | To investigate degradation in acidic environments. | [8][10] |

| Base Hydrolysis | 0.1 M NaOH, 60°C | To investigate degradation in alkaline environments. | [8][10] |

| Oxidation | 3-30% H₂O₂, Room Temp. | To identify susceptibility to oxidative stress. | [7][8] |

| Thermal | 60-80°C (Solid & Solution) | To determine the effect of heat on stability. | [10] |

| Photolytic | ICH Q1B Light Conditions | To assess degradation upon exposure to light. |[7][10] |

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 83171-39-5 [chemicalbook.com]

- 3. moorparkcollege.edu [moorparkcollege.edu]

- 4. chemhaven.org [chemhaven.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijrpp.com [ijrpp.com]

- 9. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

- 10. resolvemass.ca [resolvemass.ca]

Commercial Availability and Technical Profile of 4-(Methylthio)benzylamine

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzylamine is a substituted benzylamine compound of interest in chemical synthesis and drug discovery. Its unique structure, featuring a methylthio group on the phenyl ring, makes it a versatile building block for the synthesis of more complex molecules with potential biological activity. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key physicochemical properties, and representative experimental protocols for its application in chemical synthesis.

Commercial Availability and Suppliers

This compound is readily available from a variety of commercial chemical suppliers. These suppliers offer the compound in various quantities, from milligrams to kilograms, catering to the needs of both small-scale research and larger-scale drug development projects. The purity of the commercially available compound is typically high, often exceeding 96-98%.

Below is a summary of prominent suppliers and their typical product specifications. Please note that catalog numbers and pricing are subject to change and should be verified on the respective supplier's website.

| Supplier | Catalog Number | Purity | Available Quantities |

| Sigma-Aldrich | CDS002972 | AldrichCPR | 250 mg |

| FLUH99C7519C | 96% | Inquire | |

| BOC Sciences | Inquire | mg, g, kg, ton | |

| Matrix Scientific | 006304 | Inquire | Inquire |

| Chem-Gold | 83171395 | 98% | Inquire |

| Capot Chemical | 27539 | ≥ 98% (HPLC) | Inquire |

| ChemicalBook | CB0362786 | Inquire | Inquire |

Physicochemical and Technical Data

A summary of the key quantitative data for this compound is provided in the table below. This information is crucial for experimental design, including reaction setup, solvent selection, and safety considerations.[1][2]

| Property | Value | Reference |

| CAS Number | 83171-39-5 | [1][2] |

| Molecular Formula | C₈H₁₁NS | [1][2] |

| Molecular Weight | 153.24 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid or solid | [2] |

| Boiling Point | 114 °C | [2] |

| Density | 1.1 g/cm³ | [2] |

| Purity (Typical) | ≥ 96-98% | [3] |

| Storage | 2-8°C, protect from light | [2] |

Hypothetical Application in Synthesis: A Workflow

While specific signaling pathways involving this compound are not prominently documented in publicly available literature, its structural motif lends itself to synthetic workflows for creating compounds with potential biological relevance. A logical application is its use as a precursor in the synthesis of a novel inhibitor of a hypothetical enzyme, "Kinase X." The following diagram illustrates this conceptual workflow.

Caption: A conceptual workflow for the synthesis and screening of a potential Kinase X inhibitor starting from this compound.

Experimental Protocols

The following are representative, detailed experimental protocols that could be adapted for the use of this compound in a research setting. These are based on general and established chemical transformations.

Synthesis of N-(4-(methylthio)benzyl)acetamide (Amide Formation)

This protocol describes a standard N-acylation reaction, a common transformation for primary amines like this compound.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for filtration

Procedure:

-

To a clean, dry round-bottom flask, add this compound.

-

With gentle stirring, add acetic anhydride dropwise to the starting material at room temperature.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 30-60 minutes.

-

Upon completion, add diethyl ether to the reaction mixture and continue to stir.

-

Allow the mixture to stand at room temperature for approximately 1 hour to facilitate the crystallization of the product.

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Reductive Amination with Benzaldehyde

This protocol details a reductive amination procedure to form a secondary amine, a key step in building molecular complexity.

Materials:

-

This compound (1.0 eq)

-

Benzaldehyde (1.1 eq)

-

Methanol

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve this compound and benzaldehyde in methanol in a round-bottom flask.

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the imine formation by TLC.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1-(4-(methylthio)phenyl)methanamine.

Logical Relationship Diagram for Experimental Choice

The choice of experimental protocol often depends on the desired final product. The following diagram illustrates the logical decision-making process for a synthetic chemist.

Caption: A decision tree illustrating the selection of a synthetic protocol based on the desired product class.

Conclusion

This compound is a commercially accessible and versatile reagent for chemical synthesis. Its availability from multiple suppliers in high purity facilitates its use in various research and development applications. While its direct biological activity is not extensively documented, its utility as a synthetic intermediate is clear. The provided protocols and conceptual workflows serve as a starting point for researchers and drug development professionals to incorporate this compound into their synthetic strategies for the creation of novel molecules with potential therapeutic applications.

References

Safety, handling, and MSDS for 4-(Methylthio)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and available data for 4-(Methylthio)benzylamine. The information is intended to assist researchers, scientists, and drug development professionals in its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a solid organic compound.[1][2] Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NS | [1][3][] |

| Molecular Weight | 153.24 g/mol | [1][3][] |

| Appearance | Solid | [1][2] |

| CAS Number | 83171-39-5 | [3] |

| Density | 1.1 g/cm³ | [] |

| InChI | 1S/C8H11NS/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | [1][] |

| InChI Key | SBMPBXFNKYJNIC-UHFFFAOYSA-N | [1][] |

| SMILES | CSc1ccc(CN)cc1 | [1][2] |

Safety and Handling

Hazard Identification

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1][2] It is associated with the GHS07 pictogram, indicating that it can cause skin and eye irritation, and may cause an allergic skin reaction, or respiratory irritation.

GHS Hazard Statements:

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves.

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a suitable respirator.

Safe Handling and Storage

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] It is classified under Storage Class 11 as a combustible solid.[1][2]

First Aid Measures

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Generalized Reductive Amination for Benzylamine Synthesis

Caption: Generalized workflow for reductive amination.

Methodology:

-

Imine Formation: The corresponding aldehyde or ketone is dissolved in a suitable solvent (e.g., methanol, ethanol). The primary or secondary amine (in this case, a precursor to this compound) is added, often with a catalytic amount of acid. The reaction is stirred at room temperature or with gentle heating to form the imine or enamine intermediate.

-

Reduction: A reducing agent, such as sodium borohydride or catalytic hydrogenation (H₂/Pd), is introduced to the reaction mixture. The reaction is monitored by a suitable technique (e.g., TLC, GC-MS) until the disappearance of the intermediate.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified using a suitable method, such as column chromatography or distillation.

Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or associated signaling pathways of this compound.

However, a structurally related compound, 4-methylthio-3-butenyl isothiocyanate, has been reported to exhibit cytotoxic and antioxidant activity.[6] This compound was found to induce apoptosis in human colon carcinoma cell lines through the modulation of Bax and Bcl2 protein expression, leading to caspase-9 and PARP-1 cleavage.[6] It is important to note that this information pertains to a different molecule and should not be extrapolated to this compound without further investigation.

Hypothetical Signaling Pathway Involvement (Based on related compounds)

Caption: Apoptosis induction by a related isothiocyanate.

Disposal Considerations

Dispose of this chemical in accordance with local, state, and federal regulations. It is the responsibility of the user to ensure proper disposal.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. The information provided is based on publicly available data and may not be exhaustive. Users should consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical. The user assumes all liability for the use of this information.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. PubChemLite - this compound (C8H11NS) [pubchemlite.lcsb.uni.lu]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cytotoxic and antioxidant activity of 4-methylthio-3-butenyl isothiocyanate from Raphanus sativus L. (Kaiware Daikon) sprouts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of 4-(Methylthio)benzylamine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylthio)benzylamine is a versatile primary amine that serves as a crucial building block in the landscape of organic synthesis. Its unique structure, featuring a nucleophilic amino group and a benzyl moiety functionalized with a methylthio group, offers a reactive handle for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the applications of this compound, focusing on key reactions, detailed experimental protocols, and its role in the synthesis of biologically active molecules. The strategic incorporation of the methylthio group can also influence the pharmacokinetic and pharmacodynamic properties of target compounds, making it a valuable synthon in medicinal chemistry and drug discovery.

Core Synthetic Applications

The primary applications of this compound in organic synthesis revolve around the reactivity of its amine functionality. The most prominent of these are reductive amination and N-acylation, which allow for the facile introduction of diverse substituents, leading to a wide array of functionalized molecules.

Reductive Amination: Forging Carbon-Nitrogen Bonds

Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines. The reaction typically proceeds in a one-pot fashion, involving the initial formation of an imine between this compound and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the corresponding amine. This method avoids the common issue of over-alkylation often encountered in direct alkylation of amines.

A common pathway for this transformation involves the reaction of 4-(methylthio)benzaldehyde with a primary or secondary amine to form an N-substituted this compound derivative.

Table 1: Representative Yields for the Reductive Amination of Benzaldehyde with Various Amines

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | N-Benzylaniline | 95 |

| 2 | p-Chloroaniline | N-Benzyl-4-chloroaniline | 92 |

| 3 | Benzylamine | Dibenzylamine | 91 |

| 4 | Cyclohexylamine | N-Benzylcyclohexanamine | 88 |

| 5 | Piperidine | 1-Benzylpiperidine | 96 |

Data adapted from similar reactions reported in the literature for representative purposes.[1]

This protocol details a representative reductive amination procedure using 4-(methylthio)benzaldehyde and 4-chloroaniline.

Materials:

-

4-(Methylthio)benzaldehyde (1.0 eq)

-

4-Chloroaniline (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve 4-(methylthio)benzaldehyde (1.0 eq) and 4-chloroaniline (1.0 eq) in methanol in a round-bottom flask.

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the progress of imine formation by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, ensuring the temperature is maintained below 10 °C.

-

After the complete addition of the reducing agent, remove the ice bath and allow the reaction to warm to room temperature.

-

Continue stirring for an additional 2-3 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-(4-chlorobenzyl)-4-(methylthio)benzylamine.

Caption: Experimental workflow for reductive amination.

N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation for the synthesis of amides, which are prevalent motifs in pharmaceuticals and biologically active compounds. This compound readily undergoes acylation with a variety of acylating agents, such as acyl chlorides and acid anhydrides, to produce the corresponding N-acyl-4-(methylthio)benzylamines. These reactions are often high-yielding and can frequently be performed under mild, catalyst-free conditions.

Table 2: Representative Yields for the N-Acylation of Benzylamines with Acetic Anhydride

| Entry | Benzylamine Derivative | Product | Reaction Time (min) | Yield (%) |

| 1 | Benzylamine | N-Acetylbenzylamine | 10 | 95 |

| 2 | 4-Methoxybenzylamine | N-Acetyl-4-methoxybenzylamine | 8 | 98 |

| 3 | 4-Nitrobenzylamine | N-Acetyl-4-nitrobenzylamine | 12 | 92 |

| 4 | 4-(Aminomethyl)benzonitrile | N-Acetyl-4-(aminomethyl)benzonitrile | 15 | 90 |

Data adapted from similar reactions reported in the literature for representative purposes.

This protocol describes a simple and efficient method for the N-acetylation of this compound using acetic anhydride.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.2 eq)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for filtration

Procedure:

-

In a clean, dry round-bottom flask, add this compound (1.0 eq).

-

With gentle stirring, add acetic anhydride (1.2 eq) dropwise to the starting material at room temperature.

-

Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC. Reactions are typically complete within 15-30 minutes.

-

Upon completion, add diethyl ether (5 mL) to the reaction mixture and continue to stir.

-

Allow the mixture to stand at room temperature for approximately 1 hour to facilitate the crystallization of the product.

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Caption: General scheme for N-acylation.

Applications in the Synthesis of Heterocyclic Compounds

This compound and its derivatives are valuable precursors for the synthesis of a variety of heterocyclic compounds. The nitrogen atom of the benzylamine can be incorporated into a heterocyclic ring system, or the entire substituted benzyl moiety can be appended to a pre-existing heterocycle.

For instance, 2-(benzylthio)pyrimidines, which have shown significant antibacterial activity, can be synthesized by the condensation of a 2-thiopyrimidine with a substituted benzyl halide.[2] By analogy, 4-(methylthio)benzyl chloride can be employed to introduce the 4-(methylthio)benzylthio moiety onto the pyrimidine core.

Table 3: Synthesis of 2-(Substituted benzylthio)pyrimidine Derivatives

| Entry | Benzyl Halide | Product Yield (%) |

| 1 | Benzyl chloride | 85 |

| 2 | 4-Chlorobenzyl chloride | 90 |

| 3 | 4-Nitrobenzyl bromide | 78 |

| 4 | 2,4-Dichlorobenzyl chloride | 92 |

Data adapted from a similar synthetic procedure for representative purposes.[2]

Role in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, are highly efficient tools in organic synthesis.[3] this compound can participate as the amine component in various MCRs, such as the Ugi and Passerini reactions, to rapidly generate libraries of complex molecules with high structural diversity.

In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. The use of this compound in such a reaction would lead to the incorporation of the 4-(methylthio)benzyl group into the final product.

Caption: A simplified Ugi MCR pathway.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to readily undergo fundamental transformations such as reductive amination and N-acylation, coupled with its utility in the construction of complex heterocyclic systems and participation in efficient multicomponent reactions, underscores its importance. For researchers and professionals in drug development, the incorporation of the 4-(methylthio)benzyl moiety offers a strategic avenue to modulate biological activity and pharmacokinetic properties, paving the way for the discovery of novel therapeutic agents. The experimental protocols provided herein serve as a practical guide for the effective utilization of this important synthetic intermediate.

References

The Versatile Scaffold: 4-(Methylthio)benzylamine as a Pivotal Building Block in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. Among these, 4-(Methylthio)benzylamine has emerged as a particularly valuable scaffold. Its unique structural architecture, featuring a reactive primary amine on a benzyl ring substituted with a methylthio group, offers a versatile platform for the construction of a diverse array of biologically active compounds. The presence of the benzylamine moiety provides a key anchor point for various chemical modifications, while the methylthio group can influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and can also participate in specific interactions with biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this compound in the pursuit of new medicines.

Synthesis and Chemical Properties

The utility of this compound as a building block is underpinned by its accessible synthesis and predictable reactivity. The primary route to this compound often starts from the corresponding aldehyde, 4-(methylthio)benzaldehyde.

A common and efficient method for the synthesis of this compound is the reductive amination of 4-(methylthio)benzaldehyde. This reaction involves the initial formation of an imine by reacting the aldehyde with an amine source, such as ammonia or a protected amine, followed by reduction to the desired primary amine.

The chemical properties of this compound are largely dictated by its two key functional groups: the primary amine and the methylthio ether.

-

The Primary Amine: This group is a versatile handle for a multitude of chemical transformations. It readily undergoes N-acylation to form amides, N-alkylation to produce secondary and tertiary amines, and can be used in the formation of Schiff bases, sulfonamides, and ureas. These reactions are fundamental in creating libraries of derivatives for structure-activity relationship (SAR) studies.

-

The Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide and then to a sulfone. This transformation can significantly alter the electronic and steric properties of the molecule, as well as its hydrogen bonding capacity, providing another avenue for modulating biological activity.

Applications in Medicinal Chemistry

The this compound scaffold has been successfully incorporated into a wide range of compounds targeting various diseases. Its versatility allows for the generation of molecules with diverse pharmacological profiles.

Anticancer Agents

Derivatives of this compound have shown promise as anticancer agents. The benzylamine core can be functionalized to interact with specific targets in cancer cells. For instance, compounds incorporating this moiety have been investigated for their ability to inhibit key enzymes involved in cancer progression or to induce apoptosis.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diquinothiazine Derivative | HCT-116 (Colon) | 8-10 | [1] |

| Diquinothiazine Derivative | MCF-7 (Breast) | 12-20 | [1] |

| Purine Derivative | K562 (Leukemia) | 2.27 | [2] |

| Purine Derivative | HL-60 (Leukemia) | 1.42 | [2] |

| Purine Derivative | OKP-GS (Renal) | 4.56 | [2] |

| Imidazole Derivative | HeLa (Cervical) | 6-7 | [3] |

Antimicrobial Agents

The structural features of this compound derivatives have been exploited to develop novel antimicrobial compounds. These molecules can be designed to interfere with essential microbial processes, leading to the inhibition of bacterial or fungal growth.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Carbazole Derivative | Staphylococcus aureus | 30 | |

| Carbazole Derivative | Streptococcus pyogenes | 40 | |

| Carbazole Derivative | Staphylococcus epidermidis | 50 | [4] |

| Fluorinated Carbazole Derivative | Staphylococcus aureus | 32 | [5] |

| Fluorinated Carbazole Derivative | Staphylococcus epidermidis | 32 | [5] |

| 2-benzylthiomethyl-1H-benzimidazole derivative | Staphylococcus aureus | 140-320 | |

| 2-benzylthiomethyl-1H-benzimidazole derivative | Escherichia coli | 140-400 |

Enzyme Inhibitors

The this compound scaffold has proven to be a valuable starting point for the design of potent and selective enzyme inhibitors.

MAO inhibitors are used in the treatment of depression and neurodegenerative diseases like Parkinson's disease. The benzylamine structure is a known pharmacophore for MAO inhibition. The addition of the methylthio group can enhance binding affinity and selectivity for the MAO-B isoform.

| Compound Class | Enzyme | IC50 (µM) | Reference |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | [6] |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | [6] |

| Benzothiazine-carbohydrazide Derivative | MAO-A | 0.11 | [7] |

| Benzothiazine-carbohydrazide Derivative | MAO-B | 0.21 | [7] |

17β-HSDs are involved in the biosynthesis of steroid hormones and are targets for the treatment of hormone-dependent cancers. The 4-(methylthio)benzyl group can be incorporated into inhibitor structures to occupy hydrophobic pockets in the enzyme's active site.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of new chemical entities. Below are representative protocols for key reactions involving this compound and its precursors.

Synthesis of 4-(Methylthio)benzyl Chloride from 4-(Methylthio)benzyl Alcohol

Materials:

-

4-(Methylthio)benzyl alcohol

-

Toluene

-

Concentrated Hydrochloric Acid

-

Sodium Bicarbonate (NaHCO₃)

Procedure:

-

Under a nitrogen atmosphere, dissolve 78.7 g (500 mmol) of 4-(methylthio)benzyl alcohol in 154.5 g of toluene.[8][9]

-

Add 131.6 g (1.3 mol) of concentrated HCl and stir the mixture at 20-25°C for 30 minutes.[8][9]

-

Continue stirring for an additional 2 hours, monitoring the reaction by TLC until no starting material remains.[8][9]

-

Dilute the reaction mixture with 349 g of toluene and separate the aqueous phase.[8][9]

-

After 15 minutes, filter the mixture and evaporate the solvent to yield the product.[8][9]

Reductive Amination of 4-(Methylthio)benzaldehyde

Materials:

-

4-(Methylthio)benzaldehyde

-

Primary Amine (e.g., Benzylamine)

-

Methanol

-

Sodium Borohydride (NaBH₄)

Procedure:

-

Dissolve 4-(methylthio)benzaldehyde (1.0 eq) and the primary amine (1.1 eq) in methanol in a round-bottom flask.

-

Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor the reaction progress by TLC.[10]

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10°C.[10]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.[10]

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography if necessary.

N-Acetylation of this compound

Materials:

-

This compound

-

Acetic Anhydride

-

Diethyl Ether

Procedure:

-

In a clean, dry round-bottom flask, add this compound (1.0 eq).

-

With gentle stirring, add acetic anhydride (1.2 eq) dropwise at room temperature.[10]

-

Monitor the reaction by TLC.

-

Upon completion, add diethyl ether (5 mL) to the reaction mixture and continue to stir.[10]

-

Allow the mixture to stand at room temperature for approximately 1 hour to facilitate crystallization.[10]

-

Collect the crystalline product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[10]

Visualizations

General Synthetic Workflow from this compound

References

- 1. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide Derivatives: Synthesis, Molecular Structure, Anticancer Activity and Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide [mdpi.com]

- 7. Synthesis, monoamine oxidase inhibition activity and molecular docking studies of novel 4-hydroxy-N'-[benzylidene or 1-phenylethylidene]-2-H/methyl/benzyl-1,2-benzothiazine-3-carbohydrazide 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6566527B1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-methylsulphonyl)-phenyl]ethanone - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(Methylthio)benzylamine